molecular formula C9H9F3N2O2 B15174376 N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea CAS No. 919996-51-3

N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea

Cat. No.: B15174376
CAS No.: 919996-51-3
M. Wt: 234.17 g/mol
InChI Key: BZIAQFMGENHONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea is a urea derivative characterized by a hydroxyl group (-OH) attached to one nitrogen atom and a [4-(trifluoromethyl)phenyl]methyl group (benzyl substituted with a para-trifluoromethyl group) on the adjacent nitrogen.

Properties

CAS No.

919996-51-3

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

1-hydroxy-3-[[4-(trifluoromethyl)phenyl]methyl]urea

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-1-6(2-4-7)5-13-8(15)14-16/h1-4,16H,5H2,(H2,13,14,15)

InChI Key

BZIAQFMGENHONM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the reaction of N-hydroxyurea with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of N-Hydroxy-N’-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

The following analysis compares the target compound with structurally related urea derivatives from peer-reviewed studies and patents, focusing on substituent effects, synthetic yields, and physicochemical data.

Substituent Effects on Physicochemical Properties

Table 1: Key Data for Selected Urea Derivatives
Compound Name / ID Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notable Substituents Source
1f () 70.7 198–200 667.9 Thiazole, piperazine, trifluoromethyl
1g () 78.4 205–207 638.1 Thiazole, piperazine, hydroxybenzylidene
11d () 85.3 - 534.1 Trifluoromethylphenyl, hydrazinyl-thiazole
N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea () - - 234.18 Hydroxyphenyl, trifluoromethyl, methyl
N-(2-hydroxy-4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea () - - 341.25 Nitro, hydroxy, trifluoromethylphenyl
Key Observations:
  • Synthetic Yields : Urea derivatives with simpler substituents (e.g., 11d in ) exhibit higher yields (~85%) compared to complex analogs like 1f (70.7%) . The trifluoromethyl group’s electron-withdrawing nature may stabilize intermediates, enhancing reaction efficiency.
  • Melting Points : Compounds with rigid heterocyclic moieties (e.g., thiazole in 1f ) show higher melting points (198–207°C) due to enhanced crystallinity and intermolecular interactions .
  • Molecular Weight and Lipophilicity : The trifluoromethyl group increases molecular weight and lipophilicity, as seen in 11d (534.1 g/mol) and N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea (234.18 g/mol) . This may improve membrane permeability but reduce aqueous solubility.

Functional Group Impact on Bioactivity

  • Trifluoromethyl Group: This substituent is known to enhance metabolic stability and bioavailability by resisting oxidative degradation, as observed in pesticides like fluometuron () and 11d .

Q & A

Q. What synthetic strategies are recommended for preparing N-Hydroxy-N'-{[4-(trifluoromethyl)phenyl]methyl}urea, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a substituted isocyanate (e.g., 4-(trifluoromethyl)benzyl isocyanate) and hydroxylamine derivatives. Key steps include:
  • Step 1 : Use anhydrous conditions to minimize hydrolysis of the isocyanate intermediate .
  • Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
  • Purity Optimization : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve >98% purity. Monitor by 1H^1H-NMR for residual solvent peaks and LC-MS for byproduct detection .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The -CF3_3 group enhances lipophilicity (measured via XLogP3 ~3.5–4.0) and metabolic stability. Key analyses include:
  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. The -CF3_3 group reduces aqueous solubility but improves membrane permeability (Caco-2 assay) .
  • Electron-Withdrawing Effects : Characterize via 19F^{19}F-NMR chemical shifts (δ ~-60 to -65 ppm) and IR spectroscopy (C-F stretching at 1150–1250 cm1^{-1}) .

Q. What analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 317.0912 for C10_{10}H10_{10}F3_3N2_2O2_2) .
  • 2D NMR (HSQC, HMBC) : Assign urea NH protons (δ 8.5–9.5 ppm) and trifluoromethylphenyl aromatic protons (δ 7.4–7.8 ppm) .
  • X-Ray Crystallography : Resolve hydrogen-bonding networks between urea NH and hydroxyl groups (if crystalline) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assay systems be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT in HepG2 cells) .
  • Metabolite Screening : Use LC-MS to identify active metabolites in hepatic microsomes that may interfere with in vitro results .
  • Assay Conditions : Adjust pH, serum content, and incubation time to mimic physiological environments .

Q. What in silico approaches predict target engagement and mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., VEGFR2) or nuclear receptors. Prioritize binding poses with urea NH forming hydrogen bonds to catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of the compound in ATP-binding pockets (e.g., using GROMACS) .
  • QSAR Modeling : Corrogate substituent effects (e.g., -CF3_3 vs. -CH3_3) on IC50_{50} values using Random Forest regression .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
  • Core Modifications : Compare analogs from (e.g., 7n–7s) to identify critical substituents:
SubstituentActivity Trend (IC50_{50})Key Interaction
-CF3_3 (para)0.5 µM (VEGFR2)Hydrophobic pocket
-OCH3_3 (meta)2.1 µMReduced solubility
-F (ortho)InactiveSteric hindrance
  • Synthetic Feasibility : Prioritize derivatives with ≤3 synthetic steps and >40% yields .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :
  • PK Studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Calculate AUC, t1/2t_{1/2}, and bioavailability. Use LC-MS/MS for plasma quantification .
  • Xenograft Models : Test anti-tumor efficacy in HCT-116 (colon cancer) xenografts. Monitor tumor volume and weight loss over 21 days .
  • Toxicology : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-dosing .

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Methodological Answer :
  • False Negatives : Check for protonation state errors in docking (e.g., urea NH may be deprotonated at physiological pH) .
  • Allosteric Binding : Use hydrogen-deuterium exchange (HDX) mass spectrometry to map non-catalytic binding sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.